Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy-
Overview
Description
Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-methoxy- is a chemical compound belonging to the class of benzenesulfonamides This compound features a benzene ring substituted with a sulfonamide group, a bromine atom at the 5-position, a methoxy group at the 2-position, and a 3,4-dichlorophenyl group at the nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzenesulfonamide as the core structure.
Substitution Reactions: Bromination at the 5-position of the benzene ring can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Reduction: Reduction reactions can be performed to convert specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium(VI) oxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are often used.
Substitution: Reagents like bromine, methanol, and chlorinating agents are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carboxylic acids, and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various halogenated and alkylated derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as an antimicrobial and anticancer agent, inhibiting specific enzymes such as carbonic anhydrase IX. Medicine: Research is ongoing to explore its use in treating various diseases, including infections and cancer. Industry: Its unique properties make it valuable in the development of new materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of carbonic anhydrase IX, an enzyme involved in regulating pH and ion balance in cells. By inhibiting this enzyme, the compound disrupts cellular processes, leading to its antimicrobial and anticancer properties.
Molecular Targets and Pathways:
Carbonic Anhydrase IX: The primary molecular target, involved in pH regulation and ion transport.
Pathways: Disruption of cellular respiration and ion homeostasis.
Comparison with Similar Compounds
Benzenesulfonamide, 3-bromo-N-(3,5-dichlorophenyl)-2-methoxy-
Benzenesulfonamide, 5-bromo-N-(3,4-dichlorophenyl)-2-hydroxy-
Uniqueness:
The presence of the methoxy group at the 2-position distinguishes this compound from its hydroxy analog, affecting its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
5-bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO3S/c1-20-12-5-2-8(14)6-13(12)21(18,19)17-9-3-4-10(15)11(16)7-9/h2-7,17H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBRGIHTJPFMQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601193183 | |
Record name | 5-Bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601193183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433953-26-5 | |
Record name | 5-Bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=433953-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-(3,4-dichlorophenyl)-2-methoxybenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601193183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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